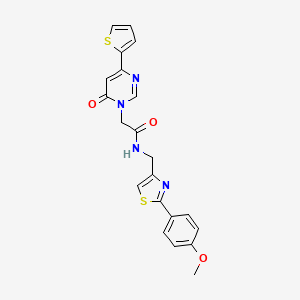

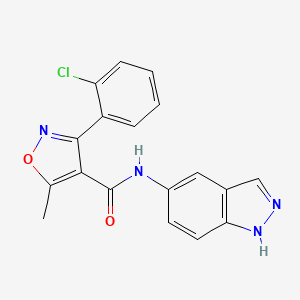

3-(2-chlorophenyl)-N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-chlorophenyl)-N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide" is a heterocyclic compound that likely shares structural similarities with other heterocyclic compounds described in the provided papers. Although none of the papers directly discuss this compound, they do provide insights into related structures and functionalities that can be used to infer properties about the compound . For instance, the presence of a chlorophenyl group is a common feature in these compounds, which may suggest certain electronic properties and reactivity patterns .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as chlorobenzenamine or isocyanato derivatives . The synthesis of the compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by the introduction of the indazole and chlorophenyl moieties. The conditions for these reactions would need to be carefully optimized to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of related compounds often features extensive intramolecular hydrogen bonding, which can stabilize the molecule and influence its reactivity . The presence of the indazole and oxazole rings in the compound suggests potential for similar intramolecular interactions, which could be confirmed through crystallographic analysis. The heterocyclic rings may adopt specific conformations that could be relevant for the compound's biological activity.

Chemical Reactions Analysis

Compounds with chlorophenyl groups and heterocyclic structures are often involved in reactions such as substitution or coupling, where the chloro group can be replaced or participate in the formation of new bonds . The reactivity of the compound would be influenced by the electronic effects of the oxazole and indazole rings, as well as the steric hindrance provided by the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests that it would exhibit significant polarity and potential for hydrogen bonding, affecting its solubility and melting point. The electronic properties of the rings could also influence the compound's UV-Vis and NMR spectra, which would be important for its characterization .

Scientific Research Applications

Indazole and Indole Derivatives as Monoamine Oxidase Inhibitors

Indazole and indole carboxamides, including compounds structurally similar to 3-(2-chlorophenyl)-N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide, have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show promise due to their high potency and selectivity, making them potential candidates for therapeutic applications related to neurological disorders (Tzvetkov et al., 2014).

Antimicrobial Agents

A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds, related in structure to the chemical , exhibited significant inhibition on bacterial and fungal growth (Desai et al., 2011).

Anticancer and Antimicrobial Agents

Compounds incorporating the 1,3-oxazole structure, similar to the one , have been studied for their anticancer activity against a panel of 60 cancer cell lines and for their in vitro antibacterial and antifungal activities. These studies have shown promising results, indicating the potential use of these compounds as both anticancer and antimicrobial agents (Katariya et al., 2021).

Antimicrobial Agents with Pyrrole-3-Carboxamides

Derivatives of pyrrole consisting of chlorine, amide, and 1,3-oxazole fragments, like the compound , were synthesized and evaluated as antimicrobial agents. These compounds have shown high anti-staphylococcus activity, highlighting their potential as effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

properties

IUPAC Name |

3-(2-chlorophenyl)-N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2/c1-10-16(17(23-25-10)13-4-2-3-5-14(13)19)18(24)21-12-6-7-15-11(8-12)9-20-22-15/h2-9H,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOUKVHDXRDIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)

![3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)

![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)